molecular formula C21H14ClN3OS B2916381 (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one CAS No. 866131-60-4

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2916381
CAS No.: 866131-60-4
M. Wt: 391.87
InChI Key: QPOPMEIBPUWEIL-RQZCQDPDSA-N
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Description

(3E)-3-({1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structural motifs: a 2-chloro-1,3-thiazole and an indol-2-one (oxindole) scaffold. The thiazole ring is a versatile heterocycle known for its aromaticity, conferred by sulfur and nitrogen atoms within its structure that create a system of delocalized π-electrons . This moiety is found in a wide array of bioactive molecules and approved drugs, contributing to diverse pharmacological activities by enabling interactions with various enzymatic targets and receptors in biological systems . The specific 2-chloro-1,3-thiazol-5-ylmethyl substitution on the indole nitrogen is a key functionalization that can influence the compound's electronic properties and biological activity. The (E)-configured methylidene bridge connecting the indole and oxindole cores creates a planar, conjugated system that may facilitate interactions with biological macromolecules. Such molecular architectures are frequently explored in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds. Researchers value this compound as a key intermediate or building block for the synthesis of more complex chemical entities. It is also a crucial tool for probing biochemical pathways, particularly those involving proteins that recognize planar, heteroaromatic structures. The presence of multiple nitrogen and sulfur atoms provides potential binding sites, making it a candidate for creating targeted molecular libraries. This product is strictly for research applications in chemistry and biology laboratories. It is intended for in vitro studies only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3OS/c22-21-23-10-14(27-21)12-25-11-13(15-5-2-4-8-19(15)25)9-17-16-6-1-3-7-18(16)24-20(17)26/h1-11H,12H2,(H,24,26)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOPMEIBPUWEIL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Hydrazono-Indolinone Derivatives

Example : (3E)-5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one ()

  • Structure : Features a 5-chloroindole core with a phenylhydrazinylidene substituent.
  • Synthesis : Prepared via condensation reactions, characterized by X-ray crystallography and computational tools like MOE .
  • Comparison : The absence of a thiazole ring and the presence of a phenylhydrazine group distinguish it from the target compound. Chlorine substitution at the indole position may similarly influence electronic properties .

Example: 3-(1-(1H-Indol-3-yl)ethylidene)hydrazono)indolin-2-one (Compound 8, )

  • Structure : Combines indolin-2-one with an indol-3-yl ethylidene hydrazone.
  • Synthesis: Refluxed in ethanol with p-toluenesulfonic acid (68% yield).

Thiazole-Containing Indole Derivatives

Example : 5-(1H-Indol-3-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-amine (Compound 11, )

  • Structure : Integrates a thiadiazole ring with an indole moiety.
  • Synthesis : Undescribed in but likely involves thiosemicarbazide intermediates.
  • Comparison : The thiadiazole ring differs from the target’s 1,3-thiazole group, which may alter steric and electronic profiles .

Triazole-Thione Hybrid Compounds

Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()

  • Structure : Combines triazole-thione with chlorobenzyl groups.
  • Crystallography : Stabilized by N—H···O and O—H···S hydrogen bonds, forming a six-membered supramolecular assembly.
  • Comparison : The target’s 2-chloro-thiazole may similarly engage in halogen bonding, enhancing stability or bioactivity .

Antioxidant and Antimicrobial Indole Analogs

Example : 3-Acetylindole thiosemicarbazone (Compound 10, )

  • Structure : Contains a thiosemicarbazone group linked to 3-acetylindole.
  • Synthesis: 87% yield via ethanol reflux with thiosemicarbazide.
  • Bioactivity : Demonstrated antioxidant efficacy, likely due to the thiosemicarbazone’s radical-scavenging ability. The target’s thiazole group may offer comparable redox-modulating effects .

Data Tables

Research Findings and Implications

  • Synthetic Challenges : Moderate yields (68–87%) in analogous compounds suggest that optimizing the target’s synthesis may require tailored catalysts or solvents .
  • Bioactivity Potential: Antimicrobial and antioxidant activities observed in hydrazono-indolinones and thiosemicarbazones highlight the target’s possible utility in drug development .

Biological Activity

The compound (3E)-3-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications based on recent studies.

Synthesis of the Compound

The synthesis of the compound typically involves multi-step reactions starting from readily available indole derivatives and thiazole-containing reagents. The general procedure includes:

  • Formation of Indole Derivatives : Indoles are synthesized through cyclization reactions involving appropriate precursors.
  • Thiazole Integration : The introduction of the thiazole moiety is achieved via nucleophilic substitution reactions using 2-chloro-1,3-thiazole derivatives.
  • Final Coupling : The final product is obtained through condensation reactions that yield the desired hydrazone structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to indole-thiazole hybrids exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
3k0.98MRSA
3d7.80Candida albicans
3p62.50Candida albicans

These results indicate that modifications to the indole and thiazole structures can enhance antibacterial activity, particularly against resistant strains such as MRSA .

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated against several cancer cell lines. Notably, compounds with similar indole-thiazole frameworks have shown promising antiproliferative effects:

Cell LineIC50 (µM)Compound Tested
A549 (Lung)<10Indole derivative 3k
HeLa (Cervical)<10Indole derivative 3d

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins such as caspases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The thiazole moiety may interact with enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Biofilm Disruption : Some derivatives have been shown to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections.

Case Studies

A study investigating various indole-thiazole derivatives reported that modifications significantly impacted their biological profiles. For example, a specific derivative demonstrated an MIC value of 0.98 µg/mL against MRSA, highlighting the potential for developing new antimicrobial agents from these chemical scaffolds .

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